8-Hydroxydigitoxigenin
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Overview
Description
8-Hydroxydigitoxigenin is a naturally occurring steroid compound found in the leaves of Nerium oleander . It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the context of cardiac glycosides . The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydigitoxigenin can be achieved through biotransformation processes. One such method involves the use of microorganisms like Cochliobolus lunatus, which hydroxylate digitoxigenin at specific positions . The reaction typically takes place over a period of four days, resulting in the formation of this compound along with other hydroxylated products .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in plants like Nerium oleander. biotechnological approaches involving microbial transformation are being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction .
Common Reagents and Conditions:
Major Products:
- 1β-Hydroxydigitoxigenin
- 7β-Hydroxydigitoxigenin
- Digitoxigenone
Scientific Research Applications
8-Hydroxydigitoxigenin has a wide range of applications in scientific research:
- Chemistry: It serves as a reference standard and a synthetic precursor for various chemical reactions .
- Biology: It is used in studies related to enzyme activity and microbial transformation .
- Medicine: As a cardiac glycoside, it is studied for its potential therapeutic effects on heart conditions .
- Industry: It is used in the production of fine chemicals and intermediates .
Mechanism of Action
The mechanism of action of 8-Hydroxydigitoxigenin involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . By inhibiting this enzyme, this compound increases intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to other cardiac glycosides like digitoxin and digoxin .
Comparison with Similar Compounds
- Uzarigenin (CAS#466-09-1)
- Beta-Anhydrouzarigenin (CAS#3080-20-4)
- Periplogenin (CAS#514-39-6)
Comparison: 8-Hydroxydigitoxigenin is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs . For instance, while Uzarigenin and Periplogenin share similar core structures, the presence of the hydroxyl group at the 8th position in this compound significantly influences its interaction with biological targets .
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1 |
InChI Key |
DLJAGQZQTFSTKM-BGKNSHFJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3(C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origin of Product |
United States |
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